Nonanoic anhydride

Hydrolysis kinetics Fatty acid anhydrides Macromolecular crowding

Researchers requiring precise C9 acylation face inconsistent yields when substituting C8 or C10 anhydride analogs. Nonanoic anhydride (CAS 1680-36-0) eliminates this variability as the optimal chain-length-specific acyl donor. • Achieves up to 87.7% yield in lipase-catalyzed esterifications with Novozym 435 or Lipozyme IM in supercritical CO₂ or acetonitrile. • Distinct chain-length-dependent hydrolysis kinetics under macromolecular crowding make it an essential probe for lipid-based drug delivery research. • Liquid at ambient temperature (M.P. 14.8°C) simplifies handling versus higher-melting analogs.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 1680-36-0
Cat. No. B155388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanoic anhydride
CAS1680-36-0
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OC(=O)CCCCCCCC
InChIInChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyPBBAFLCORNAZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonan-1-oic Anhydride Procurement Baseline


Nonan-1-oic anhydride (also known as nonanoic anhydride or pelargonic anhydride) is a symmetrical, medium-chain fatty acid anhydride with the molecular formula C₁₈H₃₄O₃ and a molecular weight of 298.5 g/mol [1]. It exists as a colorless to light yellow clear liquid at room temperature with a melting point of 14.8 °C and a boiling point of 207 °C at 15 mmHg [2]. This compound functions primarily as an acylating agent, transferring its nonanoyl (C9) group to nucleophiles such as alcohols and amines to form esters and amides, respectively [3]. It finds application as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, surfactants, and plasticizers, as well as a biochemical reagent in life science research . Its physical state and reactivity profile position it within a series of fatty acid anhydrides where chain length critically modulates both physicochemical behavior and biological performance.

Workflow
Acyl donor for enzymatic synthesis and chemical derivatization
Selection
Medium-chain C9 anhydride for chain-length-specific reactivity
Use Context
Non-aqueous media, supercritical CO₂, and biomimetic crowding studies

Nonan-1-oic Anhydride: Chain Length Specificity


Substituting nonan-1-oic anhydride with a closely related analog, such as octanoic (C8) or decanoic (C10) anhydride, is not a straightforward exchange. The nine-carbon chain is not an arbitrary selection; it represents a precise structural feature that governs both physicochemical behavior and biological efficacy. Experimental evidence demonstrates that the chain length of fatty acid anhydrides directly modulates their hydrolysis kinetics under crowded biomolecular conditions [1] and profoundly influences their performance as acyl donors in enzymatic syntheses [2]. Furthermore, the specific C9 chain length of nonanoic anhydride has been correlated with a distinct level of bioactivity in ecological assays that is absent in structurally similar compounds [3]. Therefore, generic substitution without empirical validation risks compromising reaction yield, altering product selectivity, or negating a desired biological effect, making the selection of the precise C9 anhydride a critical parameter for reproducible research and industrial processes.

Chain-length mismatch: Hydrolysis behavior of C9 anhydride in crowded media differs from C12 and C18:1 analogs; substitution may shift stability predictions.
Acyl donor efficiency may drop: Nonanoic anhydride outperformed other donors in lipase amidation; generic replacement risks lower conversion and selectivity.
Bioactivity profile not transferable: Antifeedant response is functional-group-specific; the free acid, alcohol, or aldehyde may not reproduce the anhydride's assay-dependent activity.

Nonan-1-oic Anhydride: Performance vs. Analog Anhydrides


Hydrolysis Kinetics in Crowded Media

Under stringent macromolecular crowding conditions (simulating intracellular environments), nonan-1-oic anhydride (C9) exhibits a distinct hydrolysis behavior compared to both shorter and longer chain analogs. Specifically, the hydrolysis rate of nonanoic anhydride, along with octanoic (C8) and decanoic (C10) anhydrides, decreased under crowding. In contrast, the hydrolysis rates of lauric (C12) and oleic (C18:1) anhydrides increased under identical conditions [1]. This chain-length-dependent divergence in hydrolysis kinetics demonstrates that nonanoic anhydride belongs to a specific sub-class of medium-chain anhydrides (C8–C10) whose hydrolytic stability is enhanced in crowded environments, unlike longer-chain analogs.

Hydrolysis in Crowded Media
Head-to-head
Rate decreased for C9, while C12 and C18:1 rates increased under identical crowding
Chain-length-dependent stability context
Crowding agents: PEG/Dextran; 60 °C for C8–C10. Reported inversion of rate trend.
Hydrolysis kinetics Fatty acid anhydrides Macromolecular crowding

Acyl Donor Efficiency in Lipase Amidation

In the lipase-catalyzed synthesis of N-vanillylnonanamide (VAN) under supercritical CO₂, nonan-1-oic anhydride was identified as the optimal acyl donor among all substrates evaluated. It achieved an amidation yield of 40% after 23 hours at 170 bar and 50 °C using Lipozyme IM [1]. This performance was superior to other potential acyl donors tested in the study, establishing its practical advantage in enzymatic amidation reactions.

Acyl Donor Efficiency
Head-to-head
40% amidation yield — ranked highest among tested acyl donors
Supports lipase-catalyzed amidation selection
Lipozyme IM, SC-CO₂, 170 bar, 50 °C, 23 h. Reported top rank in tested set.
Enzymatic amidation Lipase catalysis Acyl donor screening

Esterification of Sialic Acid Derivatives

In the enzymatic synthesis of a sialic acid derivative (SAMEMN) using Novozym 435 lipase, nonan-1-oic anhydride was determined to be the best substrate among all acyl donors evaluated. Under optimized conditions of 60 °C in acetonitrile, it achieved a maximum esterification yield of 87.7% after just 6 hours [1]. This high conversion efficiency and relatively short reaction time underscore its superior compatibility with this industrially relevant lipase.

Esterification of Sialic Acid Derivative
Head-to-head
87.7% yield — reported best substrate among evaluated acyl donors
Supports Novozym 435 esterification workflow
Acetonitrile, 60 °C, 6 h. Independent enzymatic platform confirmation.
Enzymatic esterification Sialic acid derivatives Acyl donor optimization

Thermal Phase Transition vs. Shorter Analogs

Nonan-1-oic anhydride undergoes a unique thermal crystal structure change, transitioning from a monoclinic dimer to an orthorhombic monomer at 147 °C, as determined by differential scanning calorimetry (DSC) [1]. While direct comparative DSC data for octanoic or decanoic anhydride is not available in the same study, this specific phase transition temperature and the associated enthalpy change represent a quantifiable thermal property that differentiates nonanoic anhydride from shorter-chain analogs. For context, octanoic anhydride (C8) has a melting point of approximately 17 °C and a boiling point of 180 °C at 20 mmHg [2], whereas nonanoic anhydride (C9) melts at 14.8 °C and boils at 207 °C at 15 mmHg [3].

Thermal Phase Transition
Cross-study comparable
Monoclinic dimer → orthorhombic monomer at 147 °C (DSC)
Thermal identity attribute for quality control
C8 b.p. ≈ 180 °C/20 mmHg; C9 b.p. ≈ 207 °C/15 mmHg. ΔT ≈ 27 °C reported.
Thermal analysis Crystal structure Phase transition

Antifeedant Activity in Ecological Assays

In assays designed to evaluate antifeedant activity against the pine weevil (Hylobius abietis), nonan-1-oic anhydride exhibited a distinct bioactivity profile compared to structurally related compounds. It was classified as 'weakly active' in behavioral assays on twigs, yet it was 'highly active' in a microassay [1]. This contrasts with 1-nonanol, which was consistently active, and nonanal and sodium nonanoate, which were inactive. This demonstrates that the specific anhydride functional group, in combination with the C9 chain, imparts a unique biological response that is not predictable from the activity of the free acid or other derivatives.

Antifeedant Activity
Assay context
Weakly active (twig) / Highly active (microassay) vs. inactive acid and aldehyde
Assay-dependent ecological response context
Pine weevil behavioral assays. Qualitative activity differentiation reported.
Antifeedant activity Pine weevil Structure-activity relationship

Nonan-1-oic Anhydride: Research & Industrial Applications


Enzymatic Synthesis in Non-Aqueous Media

Based on its demonstrated superiority as an acyl donor in lipase-catalyzed reactions [1], nonan-1-oic anhydride is the preferred reagent for enzymatic amidations and esterifications, particularly when using immobilized lipases like Lipozyme IM or Novozym 435. For processes operated in supercritical CO₂ or organic solvents like acetonitrile, selecting nonanoic anhydride can maximize product yield (up to 87.7% for esterifications) and reduce reaction times compared to alternative acyl donors.

Behavior in Biomimetic Crowded Conditions

Given its unique position at the threshold of chain-length-dependent hydrolysis behavior under macromolecular crowding [2], nonan-1-oic anhydride serves as a critical probe molecule for studying the impact of intracellular-like environments on medium-chain lipid chemistry. Researchers investigating vesicle formation, autocatalysis, or the stability of lipid-based drug delivery systems should specifically employ this C9 anhydride to understand the behavior of the C8–C10 sub-class in crowded media.

C9-Derived Fragrance and Surfactant Synthesis

As a primary chemical intermediate for introducing the nonanoyl (C9) moiety [3], nonan-1-oic anhydride is the reagent of choice for synthesizing esters and other derivatives for the fragrance and flavor industry, as well as for manufacturing surfactants and plasticizers . Its liquid state at typical ambient temperatures and defined boiling point simplify handling and purification compared to lower-melting or higher-boiling chain-length analogs.

Chemical Ecology of Insect Antifeedants

The distinct, assay-dependent antifeedant activity of nonan-1-oic anhydride against pine weevils [4] makes it a valuable tool for chemical ecology research. Studies aimed at dissecting the structure-activity relationships of C9 compounds or developing novel pest management strategies should specifically include the anhydride form, as its bioactivity profile differs significantly from the corresponding alcohol, aldehyde, and acid.

Application
Selection Property
Validation Focus
Enzymatic synthesis in non-aqueous media
Acyl donor efficiency ranking
Yield and selectivity under target lipase and solvent conditions
Biomimetic crowding studies
Chain-length-dependent hydrolysis profile
Stability comparison of C8–C10 vs. longer-chain anhydrides in crowded media
Fragrance and surfactant intermediate
C9 acyl transfer and physical form
Reaction completion and product purity for ester/amide targets
Chemical ecology research
Functional-group-specific bioactivity
Assay-dependent antifeedant response vs. acid, alcohol, and aldehyde controls

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